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Compound of Interest

Compound Name: YM-758

Cat. No.: B1241951 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for a practical and scalable

synthesis of YM-758, a potent inhibitor of the hyperpolarization-activated cyclic nucleotide-

gated (HCN) channel, also known as the "funny" current (If). The described method represents

a significant improvement over earlier medicinal chemistry routes, offering a higher overall

yield, avoiding the use of unstable intermediates and eliminating the need for column

chromatography.[1] This synthesis is crucial for the development of novel therapeutic agents

targeting cardiac pacemaking.

Introduction
YM-758 is a promising pharmacological agent that selectively lowers the heart rate by inhibiting

the If current in the sinoatrial node.[2] This current, mediated by HCN channels, is a key

determinant of diastolic depolarization and, consequently, heart rate. The unique mechanism of

action of YM-758 makes it a valuable tool for studying cardiac electrophysiology and a potential

therapeutic for conditions such as chronic stable angina and heart failure.

The synthetic route detailed below was developed to be practical, efficient, and scalable. A key

innovation in this synthesis is the use of a stable 4,5-dihydrooxazole intermediate, which

undergoes a ring-opening N-alkylation with a chiral amine under acidic conditions.[1] This

approach successfully circumvents the use of unstable intermediates and tedious purification

methods that hampered previous syntheses. The overall yield of this improved process is

approximately 49%.[1]
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Synthetic Strategy Overview
The synthesis of YM-758 monophosphate can be conceptually divided into three main stages:

Preparation of Key Intermediates: This involves the synthesis of the 2-(4-fluorophenyl)-4,5-

dihydrooxazole and the chiral piperidine-tetrahydroisoquinoline moiety.

Coupling and Ring Opening: The crucial step where the 4,5-dihydrooxazole intermediate is

coupled with the chiral amine via a ring-opening N-alkylation reaction.

Final Salt Formation: Conversion of the free base of YM-758 to its monophosphate salt to

improve its physicochemical properties.

Below is a workflow diagram illustrating the key steps in the synthesis of YM-758.

Stage 1: Intermediate Synthesis

Stage 2: Coupling and Ring Opening

Stage 3: Salt Formation
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Caption: Workflow for the practical synthesis of YM-758 monophosphate.

Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of YM-
758.

Step Starting Material(s) Product Reported Yield

1
4-Fluorobenzonitrile

and 2-Aminoethanol

2-(4-

Fluorophenyl)-4,5-

dihydrooxazole

High

2

(R)-Nipecotic acid

derivative and 6,7-

Dimethoxy-1,2,3,4-

tetrahydroisoquinoline

(R)-N-(2-(Piperidin-3-

yl)ethyl)-6,7-

dimethoxy-1,2,3,4-

tetrahydroisoquinoline

-2-carboxamide

Good

3

2-(4-

Fluorophenyl)-4,5-

dihydrooxazole and

(R)-N-(2-(Piperidin-3-

yl)ethyl)-6,7-

dimethoxy-1,2,3,4-

tetrahydroisoquinoline

-2-carboxamide

(−)-N-{2-[(R)-3-(6,7-

dimethoxy-1,2,3,4-

tetrahydroisoquinoline

-2-

carbonyl)piperidino]et

hyl}-4-

fluorobenzamide (YM-

758 free base)

Not specified

Overall -

(−)-N-{2-[(R)-3-(6,7-

dimethoxy-1,2,3,4-

tetrahydroisoquinoline

-2-

carbonyl)piperidino]et

hyl}-4-

fluorobenzamide

monophosphate (YM-

758 monophosphate)

49%[1]
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Experimental Protocols
Note: The following protocols are based on the general synthetic strategy described in the

literature. Specific quantities, reaction times, and temperatures should be optimized based on

the full experimental details available in the primary literature.

Protocol 1: Synthesis of 2-(4-fluorophenyl)-4,5-
dihydrooxazole

Reaction Setup: A mixture of 4-fluorobenzonitrile, 2-aminoethanol, and a catalytic amount of

a Lewis acid (e.g., zinc chloride) in a suitable solvent is prepared in a round-bottom flask

equipped with a reflux condenser.

Reaction: The mixture is heated to reflux and the reaction progress is monitored by an

appropriate technique (e.g., TLC or GC-MS).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature. The solvent is removed under reduced pressure. The residue is then subjected

to an appropriate work-up procedure, which may involve extraction and washing. The crude

product is purified, for example by distillation or recrystallization, to yield the 2-(4-

fluorophenyl)-4,5-dihydrooxazole intermediate.

Protocol 2: Synthesis of the Chiral Amine Intermediate
Amide Coupling: The (R)-piperidine derivative is coupled with 6,7-dimethoxy-1,2,3,4-

tetrahydroisoquinoline using standard peptide coupling reagents (e.g., DCC/HOBt or HATU)

in an appropriate solvent (e.g., DMF or DCM).

Deprotection (if necessary): If protecting groups are used on the piperidine nitrogen, they are

removed at this stage using appropriate deprotection conditions.

Purification: The resulting chiral amine intermediate is purified by extraction and/or

crystallization to achieve the desired purity for the subsequent step.

Protocol 3: Synthesis of YM-758 (Free Base) via Ring-
Opening N-Alkylation
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Reaction Setup: The 2-(4-fluorophenyl)-4,5-dihydrooxazole and the chiral amine intermediate

are dissolved in a suitable solvent in a reaction vessel.

Acid-Catalyzed Ring Opening: A suitable acid catalyst is added to the mixture. The reaction

is stirred, and the progress is monitored.

Work-up and Isolation: Once the reaction is complete, the mixture is neutralized with a base.

The product is extracted into an organic solvent. The organic layers are combined, washed,

dried, and the solvent is evaporated to yield the crude YM-758 free base. This practical

synthesis route is designed to avoid the need for column chromatography at this stage.

Protocol 4: Formation of YM-758 Monophosphate
Salt Formation: The crude YM-758 free base is dissolved in a suitable solvent (e.g., ethanol

or isopropanol).

Addition of Phosphoric Acid: A solution of phosphoric acid in a suitable solvent is added

dropwise to the solution of the free base with stirring.

Crystallization and Isolation: The resulting precipitate of YM-758 monophosphate is collected

by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Signaling Pathway and Mechanism of Action
YM-758 exerts its pharmacological effect by directly inhibiting the HCN channels in the

sinoatrial (SA) node of the heart. These channels are responsible for the "funny" current (If),

which is a mixed sodium-potassium inward current that initiates the spontaneous diastolic

depolarization of pacemaker cells. By blocking this current, YM-758 slows down the rate of

diastolic depolarization, leading to a reduction in heart rate.

The following diagram illustrates the signaling pathway involved in cardiac pacemaking and the

point of intervention for YM-758.
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Caption: Mechanism of action of YM-758 on the HCN channel signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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